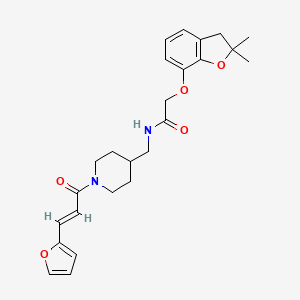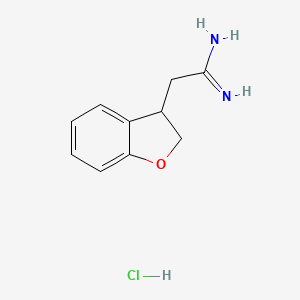
2-(3,5-dioxothiomorpholin-4-yl)-N-(3-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-dioxothiomorpholin-4-yl)-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C13H14N2O4S and its molecular weight is 294.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Crystallography and Molecular Structure
Research on related compounds, such as (Z)-2-[2-(morpholin-4-yl)-2-oxoethylidene]thiazolidin-4-one, has provided detailed crystal structures, offering insights into their molecular configurations and potential for forming diverse chemical entities. These findings have implications for the design of new materials and drugs, highlighting the structural versatility of these compounds (Galushchinskiy et al., 2017).
Synthetic Methodologies
Advancements in synthetic chemistry involving acetamides, such as the development of N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide, showcase the methods for creating molecules with potential enzyme inhibitory activities. These synthetic approaches are critical for the development of new pharmaceuticals and agrochemicals (Virk et al., 2018).
Biological Activities
Exploration of the biological activities of related molecules, such as the antimicrobial and hemolytic activities of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, offers promising avenues for the development of new therapeutic agents. These studies contribute to our understanding of the mechanisms of action of these compounds and their potential uses in medicine (Gul et al., 2017).
Antifungal and Antimicrobial Applications
Certain derivatives, such as 2-(2-oxo-morpholin-3-yl)-acetamide, have been identified as potent antifungal agents with activity against Candida and Aspergillus species. This discovery is significant for addressing fungal infections, particularly in agricultural and clinical settings, demonstrating the utility of these compounds in developing new antifungal treatments (Bardiot et al., 2015).
Antioxidant Properties
Research on amidoalkyl-2-naphthol derivatives, such as N-((4-Bromophenyl)(2-hydroxynaphthalen-1-yl)methyl)acetamide (BHMA), has demonstrated their potential as free radical scavengers. This suggests their use as antioxidants in pharmaceutical formulations or materials science, highlighting their protective effects against oxidative stress (Boudebbous et al., 2021).
Eigenschaften
IUPAC Name |
2-(3,5-dioxothiomorpholin-4-yl)-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S/c1-19-10-4-2-3-9(5-10)14-11(16)6-15-12(17)7-20-8-13(15)18/h2-5H,6-8H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDRRWDGQQRXIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C(=O)CSCC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~4~-(3-chloro-4-methoxyphenyl)-1-[6-(dimethylamino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2703295.png)

methanone](/img/structure/B2703300.png)


![Ethyl {[4-(4-methoxyphenyl)pyrimidin-2-YL]thio}acetate](/img/structure/B2703308.png)
![(E)-ethyl 2-((2-(4-chlorophenoxy)-2-methylpropanoyl)imino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2703309.png)


![7-(3,4-dimethoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2703312.png)
![3-[[4-(2-Oxoimidazolidin-1-yl)phenyl]sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2703313.png)
![N-[(2-methyl-1,3-thiazol-4-yl)methyl]naphthalene-2-sulfonamide](/img/structure/B2703314.png)

